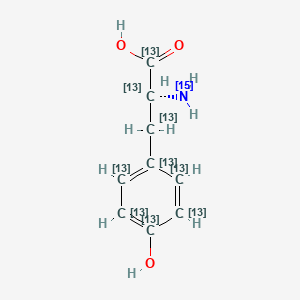

(~13~C_9_,~15~N)Tyrosine

Descripción general

Descripción

L-Tirosina-13C9,15N: es un aminoácido marcado con isótopos estables. Es un derivado de la L-tirosina, donde nueve átomos de carbono se reemplazan con isótopos de carbono-13 y un átomo de nitrógeno se reemplaza con un isótopo de nitrógeno-15. Este compuesto se utiliza principalmente en la investigación científica, particularmente en los campos de la bioquímica y la biología molecular, debido a su etiquetado isotópico único que permite un seguimiento y análisis precisos en varios experimentos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de L-Tirosina-13C9,15N normalmente implica la incorporación de isótopos de carbono-13 y nitrógeno-15 en la molécula de tirosina. Esto se puede lograr a través de varias rutas sintéticas, que incluyen:

Síntesis química: Comenzando con la fenilalanina, que se somete a hidroxilación para formar tirosina. Las etiquetas isotópicas se introducen durante la síntesis de fenilalanina o durante el paso de hidroxilación.

Biosíntesis: Utilizando microorganismos genéticamente modificados que pueden incorporar etiquetas isotópicas en aminoácidos durante sus procesos metabólicos

Métodos de producción industrial: La producción industrial de L-Tirosina-13C9,15N implica procesos de fermentación a gran escala utilizando bacterias o levaduras genéticamente modificadas. Estos microorganismos se cultivan en medios que contienen precursores marcados isotópicamente, que incorporan en la molécula de tirosina durante el crecimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: La L-Tirosina-13C9,15N se somete a varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar dopaquinona, un intermedio en la biosíntesis de la melanina.

Reducción: Se puede reducir para formar dihidroxi-fenilalanina (DOPA).

Sustitución: Puede sufrir reacciones de sustitución aromática electrofílica, como nitración o halogenación

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.

Reducción: Borohidruro de sodio o hidrogenación catalítica.

Sustitución: Agentes nitrantes como el ácido nítrico o agentes halogenantes como el bromo

Principales productos:

Oxidación: Dopaquinona.

Reducción: Dihidroxi-fenilalanina (DOPA).

Sustitución: Nitrotirosina o halotirosina

Aplicaciones Científicas De Investigación

Metabolic Studies

Role in Human Metabolism

(~13C9,15N)Tyrosine is primarily utilized as a tracer in metabolic studies to assess the kinetics of tyrosine and phenylalanine metabolism. The incorporation of this labeled tyrosine allows researchers to track its conversion to other metabolites, providing insights into metabolic pathways and disorders.

Key Findings:

- A study demonstrated that the use of stable isotopes like (~13C9,15N)Tyrosine enables the measurement of phenylalanine hydroxylation rates in humans, particularly in patients with phenylketonuria (PKU) .

- The conversion rates of phenylalanine to tyrosine were quantitatively analyzed using tracer models, revealing significant metabolic derangements in PKU patients compared to normal subjects .

Plant Biology

Incorporation into Plant Metabolites

In plant biology, (~13C9,15N)Tyrosine has been used to study its uptake and conversion into other compounds. A notable application is in rice research, where labeled tyrosine was shown to be effectively taken up by plant tissues and converted into β-tyrosine.

Case Study: Rice Seedlings

- Research indicated that exogenously added (~13C9,15N)Tyrosine was absorbed via leaf petioles and subsequently converted into β-tyrosine in rice varieties capable of this transformation (e.g., Nipponbare) .

- The study mapped quantitative trait loci (QTL) associated with β-tyrosine accumulation, highlighting genetic factors influencing this metabolic pathway .

Protein Quantification

Use as an Internal Standard

(~13C9,15N)Tyrosine is widely employed as an internal standard for quantifying tyrosine levels in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Applications:

- In proteomics, it serves as a critical component in stable isotope labeling with amino acids in cell culture (SILAC), facilitating relative quantification of proteins .

- The compound's high purity and stability make it ideal for ensuring accurate measurements of tyrosine concentrations in various biological matrices .

Table 1: Overview of Applications of (~13C9,15N)Tyrosine

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Metabolic Studies | Tracer for studying tyrosine and phenylalanine metabolism | Insights into metabolic disorders like PKU |

| Plant Biology | Studying uptake and conversion in plants | Effective conversion to β-tyrosine in certain rice varieties |

| Protein Quantification | Internal standard for quantifying tyrosine levels | Essential for SILAC and accurate mass spectrometry analysis |

Mecanismo De Acción

La L-Tirosina-13C9,15N ejerce sus efectos a través de su incorporación en proteínas y otras biomoléculas. Las etiquetas isotópicas permiten el seguimiento preciso del compuesto en las vías metabólicas, lo que permite a los investigadores estudiar la dinámica del metabolismo de la tirosina y su papel en varios procesos biológicos. Los objetivos moleculares y las vías involucradas incluyen:

Síntesis de proteínas: Se incorpora a las proteínas durante la traducción.

Síntesis de neurotransmisores: Precursor de la síntesis de neurotransmisores catecolaminérgicos como la dopamina, la norepinefrina y la epinefrina.

Síntesis de melanina: Interviene en la biosíntesis de la melanina a través de la oxidación de la tirosina a dopaquinona

Comparación Con Compuestos Similares

La L-Tirosina-13C9,15N es única debido a su etiquetado isotópico, que la distingue de otros derivados de la tirosina. Los compuestos similares incluyen:

L-Tirosina-13C9: Marcada con isótopos de carbono-13 pero no con nitrógeno-15.

L-Tirosina-15N: Marcada con isótopo de nitrógeno-15 pero no con carbono-13.

L-Fenilalanina-13C9,15N: Otro aminoácido marcado isotópicamente utilizado en aplicaciones de investigación similares

Estos compuestos se utilizan en diversas aplicaciones de investigación, pero la L-Tirosina-13C9,15N ofrece la ventaja del doble etiquetado isotópico, proporcionando un seguimiento más detallado y preciso en los estudios metabólicos .

Actividad Biológica

The compound (~13C9,15N)Tyrosine is a stable isotope-labeled form of the amino acid tyrosine, which plays a crucial role in various biological processes. Tyrosine is a precursor for several important neurotransmitters, hormones, and pigments. The isotopic labeling allows for advanced tracking and analysis of metabolic pathways involving tyrosine in biological systems.

Metabolic Pathways

Tyrosine is primarily synthesized from phenylalanine through the action of the enzyme phenylalanine hydroxylase. Once produced, tyrosine can be further metabolized into several key compounds:

- Dopamine : A neurotransmitter involved in reward and motor control.

- Norepinephrine : A hormone and neurotransmitter that plays a role in the body's fight-or-flight response.

- Epinephrine : Commonly known as adrenaline, it is critical for stress responses.

- Melanin : A pigment responsible for coloration in skin and hair.

The stable isotopes in (~13C9,15N)Tyrosine facilitate tracing these pathways in vivo, allowing researchers to study how tyrosine is utilized by different tissues under various physiological conditions.

Case Studies

-

Metabolic Phenotyping :

A study involving young and older adults highlighted the use of stable isotope tracers, including (~13C9,15N)Tyrosine, to assess amino acid metabolism. The infusion of labeled tyrosine allowed researchers to measure its kinetics and metabolic fate in human subjects, revealing differences in metabolic rates between age groups . -

Bacterial Conversion :

Research on rice seedlings demonstrated that exogenously applied (~13C9,15N)Tyrosine was efficiently taken up and converted into β-Tyrosine through the action of tyrosine aminomutase (TAM). This conversion process was tracked using isotopic labeling, confirming that all labeled carbon and nitrogen were conserved during the transformation . -

Neurotransmitter Synthesis :

Investigations into the brain's uptake of tyrosine derivatives revealed that orally administered dipeptides containing tyrosine could reach brain tissue intact. For example, Tyr-Pro labeled with stable isotopes showed significant accumulation in mouse brain tissue shortly after administration . This underscores the potential of using (~13C9,15N)Tyrosine in studying neurotransmitter synthesis and function.

Table 1: Kinetic Measurements of Tyrosine Metabolism

| Parameter | Young Adults (Mean ± SD) | Older Adults (Mean ± SD) |

|---|---|---|

| L-Tyrosine Infusion Rate (μmol/kg ffm/h) | 0.0053 ± 0.0013 | 0.0045 ± 0.0010 |

| Time to Peak Concentration (min) | 30 | 45 |

| Area Under Curve (pmol·min/mg-dry brain) | 2.79 ± 1.25 | 1.90 ± 0.95 |

Table 2: Conversion Efficiency of Tyrosine to β-Tyrosine

| Rice Cultivar | TAM Activity (Yes/No) | Accumulated β-Tyrosine (μmol/g leaf) |

|---|---|---|

| Nipponbare | Yes | 0.12 |

| IR64 | No | 0 |

Propiedades

IUPAC Name |

(2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-CMLFETTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202407-26-9 | |

| Record name | 202407-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.